2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C11H25NO2 and a molecular weight of 203.32 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a heptan-3-yl group attached to an aminoethoxyethanol backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol typically involves the reaction of heptan-3-ylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide . The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.
Substitution: Various nucleophiles like halides, thiols; conditionssolvents like dichloromethane or acetonitrile, room temperature.
Major Products Formed
Oxidation: Corresponding oxides and alcohols.
Reduction: Amines and alcohols.
Substitution: Substituted aminoethoxyethanol derivatives.
Scientific Research Applications
2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-{2-[(Ethylamino)ethoxy]ethan-1-ol: Similar structure but with an ethyl group instead of a heptan-3-yl group.
2-{2-[(2-Aminoethoxy)ethoxy]ethanol: Contains an additional ethoxy group, making it more hydrophilic.
Uniqueness
2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol is unique due to its heptan-3-yl group, which imparts specific hydrophobic properties and influences its reactivity and interactions with other molecules . This makes it particularly useful in applications where hydrophobic interactions are important .
Properties
Molecular Formula |
C11H25NO2 |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-[2-(heptan-3-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C11H25NO2/c1-3-5-6-11(4-2)12-7-9-14-10-8-13/h11-13H,3-10H2,1-2H3 |
InChI Key |
QVHQNJNZWKOYSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.